N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide
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Overview
Description
N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide is a compound that belongs to the imidazole family, which is known for its broad range of chemical and biological properties. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
Preparation Methods
One common synthetic route includes the reaction of 4-methylbenzaldehyde with glyoxal and ammonia to form the imidazole ring, followed by acetylation to introduce the acetamide group . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the imidazole ring or the phenyl group, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . In cancer therapy, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide can be compared with other imidazole derivatives such as:
Metronidazole: Known for its antibacterial and antiprotozoal activities.
Omeprazole: Used as an antiulcer agent.
Thiabendazole: An antihelmintic agent.
What sets this compound apart is its unique combination of a phenyl group and an acetamide group attached to the imidazole ring, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)11-7-13-12(15-11)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVKCIFOQKQPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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